molecular formula C17H14F3NO B2388801 (E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one CAS No. 478068-04-1

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one

Cat. No.: B2388801
CAS No.: 478068-04-1
M. Wt: 305.3
InChI Key: PXOZQXYLEXUJBH-VAWYXSNFSA-N
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Description

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one is an organic compound that features a trifluoromethyl group, a phenyl group, and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one typically involves the following steps:

    Formation of the enone structure: This can be achieved through aldol condensation reactions where an aldehyde reacts with a ketone in the presence of a base.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The enone structure can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the enone structure can participate in Michael addition reactions with biological nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,1,1-trifluoro-4-(2-phenylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.

    (E)-1,1,1-trifluoro-4-(2-phenylanilino)hex-3-en-2-one: Similar structure but with a longer carbon chain.

    (E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, while the enone structure provides a reactive site for various chemical transformations.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12(11-16(22)17(18,19)20)21-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOZQXYLEXUJBH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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